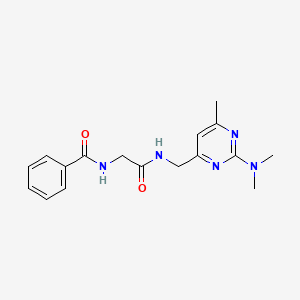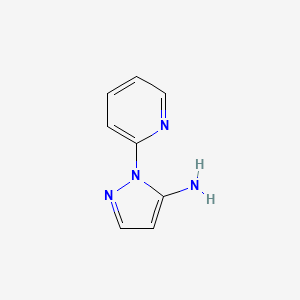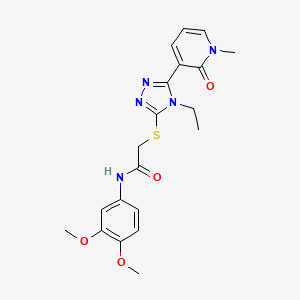
N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures to the one you provided often contain a benzamide moiety . Benzamide is an amide derivative of benzoic acid . It involves the substitution of an amine group, which in your compound’s case, is a complex group involving a pyrimidine ring and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions involving amine-containing compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzamide core with various substituents . The exact structure would depend on the specific substituents and their positions on the benzamide core.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure .Applications De Recherche Scientifique
Biological Effects and Environmental Impact
Studies on derivatives of acetamide, formamide, and their mono and dimethyl derivatives have greatly expanded our understanding of the biological consequences of exposure to these chemicals. Kennedy (2001) provides a detailed review of the toxicology and environmental impact of such compounds, indicating their continued commercial importance and varied biological responses in humans (Kennedy, 2001).
Chemistry and Pharmacology of Novel Synthetic Opioids
Sharma et al. (2018) review the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, highlighting the emergence of these compounds as substances of abuse and their significant impact on drug markets (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Kinetics and Mechanisms in Water Treatment
Sharma (2012) discusses the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, shedding light on the environmental toxicology and potential human health implications associated with water treatment and chemical exposure (Sharma, 2012).
Biochemistry and Clinical Applications
Khan and Giridhar (2015) explore the chemistry and biochemistry of plant betalains, which share a structural similarity with the compound . Their review emphasizes the clinical applications, safety, and bioavailability of these pigments, highlighting their potential in pharmaceuticals and as food additives (Khan & Giridhar, 2015).
Toxicology of Tryptamines
Tittarelli, Mannocchi, Pantano, and Romolo (2014) review the toxicology of tryptamines, a category of compounds structurally related to the target molecule, focusing on their effects, pharmacology, and associated health risks. This research provides insights into the potential toxicological profiles of similar compounds (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . They are often designed to target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes . This inhibition could potentially reduce the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the inflammatory response. This could be due to decreased production of prostaglandins resulting from the inhibition of COX enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as certain functional groups in the compound might be protonated or deprotonated under different pH conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYZJLBOUBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)
![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)



![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
